molecular formula C17H17NO B139790 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile CAS No. 70120-08-0

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

Cat. No. B139790
CAS RN: 70120-08-0
M. Wt: 251.32 g/mol
InChI Key: IHDJVSQFPAEOLY-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a benzyloxy group and a nitrile group. The benzyloxy group consists of a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The nitrile group consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyloxy group), a nitrile group, and various carbon-carbon and carbon-hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of a nitrile group and aromatic rings, this compound is likely to be relatively stable and may have a high boiling point .

Scientific Research Applications

Molecular Structure and Interaction

  • The molecule, under the name 2,2′-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), displays a significant dihedral angle between the benzene ring and the nitrile group, facilitating weak C—H...π interactions in its crystal form. This structure exhibits absorbance at 212 nm due to a π–π* transition, hinting at its potential in spectroscopic applications (Gomathi et al., 2019).

Quantum Mechanical and Biological Analysis

  • Comprehensive quantum mechanical studies on triazole derivatives related to anastrozole, which structurally include 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, elucidate their structural, nonlinear optical, electronic, and biological properties. These studies highlight potential applications in photodynamic therapy and drug design, backed by molecular docking studies indicating significant biological interactions (Al-Otaibi et al., 2020).

Photoluminescence and Nanomaterials

  • Derivatives of benzoxazole, including structures akin to 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, have been explored for their photoluminescent properties and potential as fluorescent nanomaterials. These compounds demonstrate strong blue light emission in solid state and are considered promising candidates for applications in aqueous and biological media (Ghodbane et al., 2012).

Bioactive Applications and Antifungal Properties

  • Synthesis of bioactive azo-pyrazoline derivatives, which include benzyloxy-substituted compounds, showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).
  • A series of Mannich bases synthesized from 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione exhibited promising antifungal activity against various fungal strains, showcasing their potential in antifungal drug development (Nimbalkar et al., 2016).

Electrochemical and Catalytic Properties

  • Benzyloxy-functionalized 1,3-propanedithiolate model complexes related to 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile demonstrated unique electrochemical properties. These complexes could have relevance in understanding and mimicking the active sites of [FeFe]-hydrogenases, enzymes pivotal in hydrogen production and utilization (Song et al., 2012).

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in a particular area (like medicine, materials science, etc.), further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

2-methyl-2-(3-phenylmethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJVSQFPAEOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608110
Record name 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile

CAS RN

70120-08-0
Record name 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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